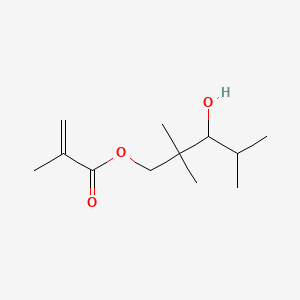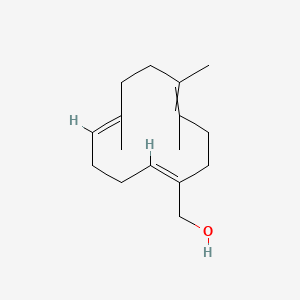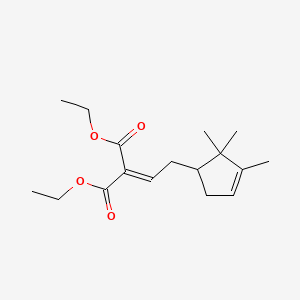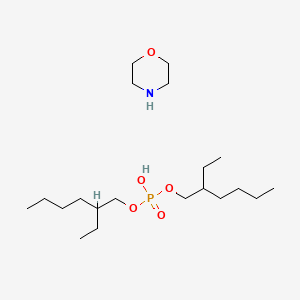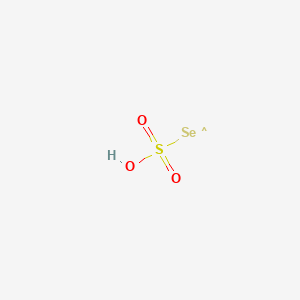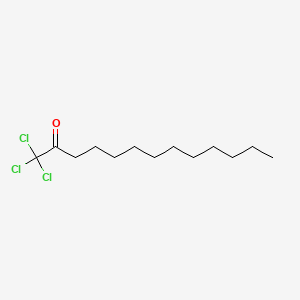
1,1,1-Trichloro-2-tridecanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trichloro-2-tridecanone is an organic compound with the molecular formula C13H23Cl3O It is characterized by the presence of three chlorine atoms attached to the first carbon and a ketone group on the second carbon of a tridecane chain
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-2-tridecanone can be synthesized through the chlorination of 2-tridecanone. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of 2-tridecanone and chlorine gas into a reactor, with the reaction conditions optimized for maximum yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: 1,1,1-Trichloro-2-tridecanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroacetic acid derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Trichloroacetic acid derivatives.
Reduction: 1,1,1-trichloro-2-tridecanol.
Substitution: Various substituted tridecanones depending on the nucleophile used.
科学的研究の応用
1,1,1-Trichloro-2-tridecanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a metabolic inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1,1,1-trichloro-2-tridecanone involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect metabolic pathways and cellular processes, leading to various biological effects.
類似化合物との比較
1,1,1-Trichloroethane: A chloroalkane with similar chlorination but a shorter carbon chain.
1,1,1-Trichloro-2-chloroethone: Another chlorinated ketone with different substitution patterns.
Uniqueness: 1,1,1-Trichloro-2-tridecanone is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its longer carbon chain compared to similar compounds allows for different applications and interactions in chemical and biological systems.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable subject of study for chemists, biologists, and industrial researchers alike.
特性
CAS番号 |
69633-05-2 |
|---|---|
分子式 |
C13H23Cl3O |
分子量 |
301.7 g/mol |
IUPAC名 |
1,1,1-trichlorotridecan-2-one |
InChI |
InChI=1S/C13H23Cl3O/c1-2-3-4-5-6-7-8-9-10-11-12(17)13(14,15)16/h2-11H2,1H3 |
InChIキー |
BPNOXHDBIHCEMC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


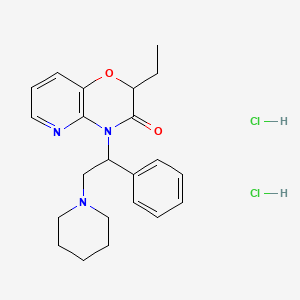

![N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)-1-methylethyl]acetamide](/img/structure/B12692293.png)

